1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride
Overview
Description
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N3. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted piperazine compounds .
Scientific Research Applications
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride include:
- 1-Methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
- 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
- 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJFWTWIIPNWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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